Product packaging for 2-(5-Bromo-2-fluorophenyl)ethan-1-amine(Cat. No.:CAS No. 615534-62-8)

2-(5-Bromo-2-fluorophenyl)ethan-1-amine

Cat. No.: B2625297
CAS No.: 615534-62-8
M. Wt: 218.069
InChI Key: QMGYXKZLUJETTB-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)ethan-1-amine is a synthetic organic compound belonging to the substituted phenethylamine class. It features a benzene ring simultaneously substituted with bromo and fluoro groups, along with an ethanamine side chain. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules. Substituted phenethylamines are of significant research interest due to their diverse pharmacological activities. Structural analogs, such as 2,5-dimethoxyphenethylamines with 4-position halogen substitutions (e.g., 2C-B), are well-documented in scientific literature as potent agonists of the serotonin 2A receptor (5-HT2A) . The specific halogen pattern on the aromatic ring is a critical determinant of a compound's agonist potency and selectivity at these receptor subtypes . Furthermore, early research on para-halogenated phenethylamines suggests that different halogens can influence the compound's mechanism of action on the serotonergic system, with some acting as direct receptor agonists and others functioning indirectly . As such, this compound serves as a key precursor or structural motif in neuroscience and neuropharmacology for investigating serotonin receptor function and for the discovery of novel psychoactive substances. Beyond its applications in neuroscience, this compound is a versatile building block in solid-phase and multi-component reaction methodologies, which are fundamental techniques in combinatorial chemistry and drug discovery . Hazard Information: While a specific safety sheet for this compound was not located, structurally similar phenethylamines are generally classified as hazardous . Researchers should consult the specific Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE), including gloves, goggles, and, in some cases, respirator filters. Notice: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. The purchaser is responsible for verifying the suitability of the product for its intended use and for complying with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrFN B2625297 2-(5-Bromo-2-fluorophenyl)ethan-1-amine CAS No. 615534-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGYXKZLUJETTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Bromo 2 Fluorophenyl Ethan 1 Amine

Retrosynthetic Strategies for Halogenated Arylethylamines

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. numberanalytics.comamazonaws.comias.ac.in This backward-looking approach is crucial for designing efficient and practical synthetic routes. numberanalytics.comamazonaws.comias.ac.in

A primary and intuitive retrosynthetic disconnection for amines is at the carbon-nitrogen (C-N) bond. amazonaws.comias.ac.in This strategy simplifies the target molecule into an electrophilic aryl ethyl component and a nucleophilic amine source. For 2-(5-bromo-2-fluorophenyl)ethan-1-amine, this disconnection leads to a 2-(5-bromo-2-fluorophenyl)ethyl halide or sulfonate and an ammonia (B1221849) equivalent. This approach is fundamental in the synthesis of various amines. amazonaws.com

Several retrosynthetic strategies can be envisioned for constructing the ethylamine (B1201723) side chain. One common approach involves the disconnection of the C-C bond between the aromatic ring and the ethyl group. This leads to a halogenated fluorobenzene (B45895) derivative and a two-carbon synthon containing the amine functionality. Another strategy involves building the ethylamine chain step-by-step on a pre-functionalized aryl ring.

Direct Synthesis Approaches to this compound

Direct synthesis methods translate the retrosynthetic plan into practical laboratory procedures. These approaches typically involve the construction of the key carbon-carbon and carbon-nitrogen bonds to assemble the target molecule.

Reductive amination is a powerful and widely used method for the synthesis of amines. researchgate.net This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of this compound, this would typically involve the corresponding aldehyde, (5-bromo-2-fluorophenyl)acetaldehyde, and an ammonia source.

Various reducing agents can be employed for this transformation, with boron-based reagents like sodium triacetoxyborohydride (B8407120) and amine boranes being particularly effective due to their mildness and functional group tolerance. researchgate.net

Table 1: Key Intermediates and Reagents in Reductive Amination

Precursor Reagent Intermediate Product
(5-Bromo-2-fluorophenyl)acetaldehydeAmmoniaImineThis compound
Reducing Agent (e.g., NaBH(OAc)₃)

This table illustrates a general reductive amination pathway. Specific reaction conditions may vary.

A common and effective method for the synthesis of primary amines is the reduction of a nitrile. The precursor, 2-(5-bromo-2-fluorophenyl)acetonitrile, serves as a key intermediate in this pathway. chemscene.com This nitrile can be prepared from the corresponding benzyl (B1604629) halide through nucleophilic substitution with a cyanide salt.

The reduction of the nitrile group to a primary amine can be achieved using various reducing agents. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) and hydrogen gas is a common method. google.com Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can also be employed for this transformation.

Table 2: Synthesis via Nitrile Reduction

Starting Material Intermediate Reducing Agent Final Product
5-Bromo-2-fluorobenzyl bromide2-(5-Bromo-2-fluorophenyl)acetonitrileH₂/Pd/C or LiAlH₄This compound

This table outlines a typical synthetic sequence involving a nitrile intermediate.

Reduction of Corresponding Nitro Compounds

A common and effective method for the synthesis of primary amines is the reduction of a corresponding nitro compound. For this compound, the immediate precursor would be 1-(5-bromo-2-fluorophenyl)-2-nitroethane. A plausible route to this nitro compound involves a Henry reaction (nitroaldol condensation) between 5-bromo-2-fluorobenzaldehyde (B134332) and nitroethane.

The synthesis begins with the preparation of 5-bromo-2-fluorobenzaldehyde. One established method is the direct bromination of 2-fluorobenzaldehyde (B47322). For instance, reacting 2-fluorobenzaldehyde with a brominating agent like potassium bromate (B103136) in an acidic medium such as aqueous sulfuric acid can yield the desired aldehyde. chemicalbook.com

Once the aldehyde is obtained, the Henry reaction can be carried out. This reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. scirp.org The reaction of 5-bromo-2-fluorobenzaldehyde with nitroethane, typically in the presence of a base, would likely form an intermediate nitroalkene, 1-(5-bromo-2-fluorophenyl)-2-nitroprop-1-ene, after dehydration.

The final step is the reduction of the nitro group to an amine. The reduction of nitroalkenes like 1-phenyl-2-nitropropene (B101151) to the corresponding amine is well-documented and can be achieved using various reducing agents. wikipedia.org Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) are effective for this transformation. wikipedia.orggoogle.com This two-step process, involving the reduction of both the alkene double bond and the nitro group, yields the target primary amine. google.com

Table 1: Illustrative Reaction Scheme via Nitro Compound Reduction

StepReactant(s)Key Reagents/ConditionsProduct
12-FluorobenzaldehydeKBrO₃, H₂SO₄ (aq), 90°C5-Bromo-2-fluorobenzaldehyde
25-Bromo-2-fluorobenzaldehyde, NitroethaneBase catalyst (e.g., n-butylamine)1-(5-Bromo-2-fluorophenyl)-2-nitroprop-1-ene
31-(5-Bromo-2-fluorophenyl)-2-nitroprop-1-eneLiAlH₄ or H₂, Pd/CThis compound

Multi-step Synthetic Routes from Simpler Building Blocks

Strategies Involving Regioselective Halogenation on the Phenyl Ring

Achieving the specific 1,2,5-substitution pattern on the phenyl ring requires careful control of regioselectivity during halogenation. The fluorine atom at position 2 is an ortho, para-director. Therefore, electrophilic bromination of a 2-fluoro-substituted benzene (B151609) derivative can be strategically employed.

A prime example is the synthesis of the key intermediate, 5-bromo-2-fluorobenzaldehyde, from 2-fluorobenzaldehyde. The fluorine atom directs the incoming electrophile (bromine) to the positions ortho and para to it. The para position (position 5) is sterically more accessible, leading to the preferential formation of the 5-bromo isomer. This reaction can be carried out using various brominating systems, including potassium bromate in sulfuric acid, yielding the desired product with high selectivity. chemicalbook.com This regioselective bromination is a critical step in building the correct aromatic core before the elaboration of the ethylamine side chain.

Sequential Functionalization of Aromatic Precursors

The synthesis of this compound can be approached through the sequential modification of simpler, commercially available aromatic compounds. This strategy involves building the molecule step-by-step, introducing or modifying functional groups in a controlled sequence.

One such route starts with 5-bromo-2-fluorobenzoic acid. This precursor can undergo a sequence of reactions:

Esterification: The carboxylic acid is first converted to its methyl ester, for example, by using methyl iodide. guidechem.com

Reduction to Alcohol: The resulting ester is then reduced to 5-bromo-2-fluorobenzyl alcohol. A selective reducing agent like diisobutylaluminum hydride (DIBAL-H) is suitable for this transformation. guidechem.com

Oxidation to Aldehyde: The alcohol is subsequently oxidized to 5-bromo-2-fluorobenzaldehyde using an oxidizing agent such as pyridinium (B92312) dichromate (PDC). guidechem.com

Once the aldehyde is formed, it can be converted to the target ethylamine via methods described previously, such as the Henry reaction route (Section 2.2.3) or by conversion to the corresponding ethanone (B97240) followed by reductive amination (Section 2.3.3). This sequential approach allows for the methodical construction of the target molecule from a readily available starting material.

Preparation from Substituted Ethanones (e.g., 1-(5-Bromo-2-fluorophenyl)ethanone)

An alternative and widely used synthetic strategy involves the conversion of a ketone precursor. In this case, 1-(5-bromo-2-fluorophenyl)ethanone (B170812) serves as a key intermediate. This compound is a known biochemical reagent and can be synthesized through various methods. medchemexpress.comchemscene.com

Once the ethanone is in hand, it can be converted to the primary amine, this compound, through several established methods:

Reductive Amination: This is a direct and efficient one-pot method. The ketone reacts with an ammonia source (like ammonia or ammonium (B1175870) acetate) to form an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they can selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation can also be used for the reduction step.

Oxime Formation and Reduction: This is a two-step process.

The ketone is first reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) to form 1-(5-bromo-2-fluorophenyl)ethanone oxime. orgsyn.org

The resulting oxime is then reduced to the primary amine. This reduction can be accomplished using various reagents, including catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium in ethanol (B145695).

Table 2: Synthesis via Reductive Amination of 1-(5-Bromo-2-fluorophenyl)ethanone

Reactant(s)Key Reagents/ConditionsProduct
1-(5-Bromo-2-fluorophenyl)ethanone, Ammonia Source (e.g., NH₄OAc)Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst)This compound

Advanced Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 2-arylethylamines, including the title compound, has benefited significantly from these developments. nih.govmdpi.com

Transition-Metal Catalyzed C-N Bond Formation Reactions

Transition-metal catalysis offers powerful tools for forming carbon-nitrogen bonds, a key step in the synthesis of amines. While direct application to the final step of synthesizing this compound is less common than the methods described above, these catalytic strategies can be applied to create the core structure or introduce the amine functionality.

For instance, a plausible catalytic route could involve a precursor like 2-(5-bromo-2-fluorophenyl)ethanol or a corresponding halide. A palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of C-N bond formation, could potentially be used to couple an aryl halide with an amine source. nih.gov More relevant to this specific structure, transition-metal-catalyzed cross-coupling reactions can be used to construct the ethylamine side chain. For example, a palladium-catalyzed reaction could couple an aryl boronic acid with an amino-containing alkyl halide. mdpi.com

Another advanced strategy involves the catalytic arylation of aliphatic aziridines. A photoassisted nickel-catalyzed cross-coupling between a (hetero)aryl iodide and an alkyl aziridine (B145994) can produce a range of β-phenethylamine scaffolds. acs.org Applying this logic, a 5-bromo-2-fluoroiodobenzene precursor could potentially be coupled with a protected aziridine to construct the desired molecular framework, followed by deprotection to yield the final amine. These catalytic methods represent the forefront of synthetic chemistry, offering modular and efficient pathways to complex molecules. mdpi.comacs.org

Selective Reductions under Catalytic Conditions

The conversion of nitriles to primary amines is a cornerstone of organic synthesis, and catalytic hydrogenation stands out as the most efficient and economical route for this transformation. acemap.infoacsgcipr.org The synthesis of this compound is typically achieved through the reduction of its precursor, 2-(5-Bromo-2-fluorophenyl)acetonitrile. This process involves the addition of two molecules of hydrogen across the carbon-nitrogen triple bond (R-C≡N + 2 H₂ → R-CH₂NH₂). wikipedia.org

The primary challenge in this synthesis is to achieve high selectivity for the desired primary amine, as intermediate imines can react with the amine product to form secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines as byproducts. acsgcipr.orgwikipedia.org The selection of the catalyst and reaction conditions is paramount to minimizing these side reactions. wikipedia.org

Commonly employed catalysts include Group 10 metals such as Raney nickel, palladium black, and platinum dioxide. acemap.infowikipedia.org Raney nickel is frequently used due to its high activity and cost-effectiveness. The choice of solvent, solution pH, reaction temperature, and hydrogen pressure are also critical factors that influence the reaction's selectivity and yield. wikipedia.org For instance, conducting the hydrogenation in an acidic or basic medium can help suppress the formation of secondary amines.

Below is a table summarizing various catalytic systems used for the reduction of nitriles to primary amines.

CatalystTypical Reducing Agent/ConditionsKey CharacteristicsReference
Raney NickelH₂ gas, often in alcoholic solvents (e.g., ethanol)Highly active, cost-effective, but can promote secondary amine formation if not optimized. acemap.infowikipedia.org
Palladium on Carbon (Pd/C)H₂ gas (often at 3 atm), commonly in methanol (B129727) with HClEffective for reducing nitrostyrenes to amines, a related transformation. The acidic medium helps in isolating the amine as a hydrochloride salt. mdma.ch
Platinum Dioxide (PtO₂)H₂ gasA versatile and effective catalyst for hydrogenation. acemap.infowikipedia.org
Cobalt Boride (Co₂B)H₂ gas or other hydrogen donorsNoted for its high selectivity in producing primary amines. acemap.info

Considerations for Synthetic Efficiency and Green Chemistry

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient in terms of yield but also environmentally benign and economically viable. These principles, central to green chemistry, are highly relevant to the synthesis of this compound.

Atom Economy in Reaction Design

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

The synthesis of this compound via the catalytic hydrogenation of 2-(5-Bromo-2-fluorophenyl)acetonitrile is an excellent example of a highly atom-economical reaction.

Reaction: C₈H₅BrFN (nitrile) + 2 H₂ → C₈H₉BrFN (amine)

In this addition reaction, all atoms from the reactants (the nitrile and hydrogen gas) are incorporated into the final amine product. This results in a theoretical atom economy of 100%, representing the most efficient use of materials at a molecular level. jocpr.com This contrasts sharply with other synthetic methods, such as Wittig or Grignard reactions, which generate stoichiometric amounts of high-molecular-weight byproducts and thus have a significantly lower atom economy. primescholars.com

Solvent Selection and Waste Minimization

The choice of solvent and the management of waste streams are critical components of green synthesis. For the catalytic reduction of nitriles, solvents like methanol and ethanol are commonly used. mdma.chchemrxiv.org Green chemistry principles encourage the use of solvents that are non-toxic, derived from renewable resources, and easily recyclable. Alcohols are generally considered more favorable than halogenated or aromatic hydrocarbons.

Waste minimization is intrinsically linked to the concept of atom economy and reaction optimization. Key strategies include:

Use of Catalysts: Employing catalytic reagents instead of stoichiometric ones is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, drastically reducing waste compared to reactions that require one equivalent of a reagent that is consumed and becomes waste. acsgcipr.org

Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of byproducts, simplifying purification and reducing waste.

Catalyst Recovery and Reuse: Heterogeneous catalysts, such as Palladium on Carbon (Pd/C), can often be recovered by simple filtration and reused, which improves the economic and environmental profile of the process. acsgcipr.org

Microwave-Assisted Synthetic Enhancements for Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. ajrconline.orgsphinxsai.com By using microwave irradiation to heat the reaction mixture, this technique often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgnih.gov

While specific data on the microwave-assisted reduction of 2-(5-Bromo-2-fluorophenyl)acetonitrile is not detailed in the provided search results, the application of this technology to the synthesis of related compounds highlights its potential. For example, microwave irradiation has been successfully used in the synthesis of N-substituted phenylethylamines and other heterocyclic structures. nih.govacs.org

The key advantages of microwave assistance include:

Rapid Heating: Microwaves heat the entire volume of the reaction mixture simultaneously, leading to rapid and uniform temperature increases. sphinxsai.com

Reduced Reaction Times: Reactions that take several hours under conventional reflux can often be completed in minutes. ajrconline.orgnih.gov

Improved Yields and Purity: The rapid heating can minimize the formation of side products that may occur during prolonged heating. ajrconline.org

The table below compares conventional and microwave-assisted methods for reactions involving compounds structurally related to the target amine, demonstrating the potential enhancements this technology offers.

ReactionConventional Method (Time)Microwave-Assisted Method (Time)Key AdvantageReference
Synthesis of N-phenylsuccinimideSeveral hours4 minutesDrastic reduction in reaction time, energy efficiency. nih.gov
Synthesis of 2-methyl benzimidazole~30 minutes (reflux)10 minutesFaster reaction with simplified setup. ajrconline.org
Copper-Catalyzed Amination of HalopyridinesNot specified2.5 - 3.0 hoursEnables selective synthesis of mono- and di-aminated products with high yields. acs.org

The successful application of microwave technology in these related syntheses suggests that it could be a valuable tool for optimizing the production of this compound, potentially reducing energy consumption and processing time.

Chemical Reactivity and Transformation Studies of 2 5 Bromo 2 Fluorophenyl Ethan 1 Amine

Transformations Involving the Primary Amine Functionality

The primary amine group (-NH2) is a nucleophilic center that readily participates in a variety of classical organic reactions, enabling the synthesis of a wide array of derivatives.

The primary amine of 2-(5-Bromo-2-fluorophenyl)ethan-1-amine can be readily acylated or sulfonated to form stable amide and sulfonamide linkages, respectively. Acylation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation involves the reaction with sulfonyl chlorides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. These reactions are fundamental for introducing a variety of functional groups and modifying the electronic and steric properties of the parent molecule. The formation of a related compound, 2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride, indicates the utility of this scaffold in sulfonylation chemistry. bldpharm.com

Reaction TypeReagent ClassGeneral Structure of ReagentProduct Functional Group
AcylationAcyl ChlorideR-COClAmide
AcylationAcid Anhydride(R-CO)₂OAmide
SulfonylationSulfonyl ChlorideR-SO₂ClSulfonamide

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by electrophiles like alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. The synthesis of complex derivatives, such as 2-(5-bromo-2-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine, highlights the capability of the amine group to participate in more intricate synthetic pathways, potentially involving reductive amination or direct substitution reactions. chemicalbook.com

Primary amines undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.gov This reversible reaction, typically catalyzed by acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govnih.gov The resulting C=N double bond in the Schiff base is a versatile functional group that can be further reduced to a secondary amine or used in cyclization reactions. nih.gov The formation of Schiff bases from this compound provides a pathway to a diverse set of molecules with potential applications in coordination chemistry and materials science. nih.govresearchgate.net

Carbonyl ReactantGeneral StructureProduct Type
AldehydeR-CHOAldimine
KetoneR-CO-R'Ketimine

The phenethylamine (B48288) scaffold of this compound is a common precursor for the synthesis of various nitrogen-containing heterocycles. Through intramolecular cyclization reactions, it is possible to construct fused ring systems. For instance, after conversion to an appropriate derivative (e.g., an amide or imine), the molecule can undergo intramolecular Friedel-Crafts type reactions or other cascade cyclizations to form tetrahydroisoquinolines or other complex heterocyclic structures. beilstein-journals.org Such reactions are pivotal in the synthesis of natural products and pharmaceutically active molecules.

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

The aryl bromide moiety of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The Suzuki reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing byproducts. nih.govyonedalabs.com The general catalytic cycle involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.org This method is highly versatile as organostannanes are stable to air and moisture, and the reaction tolerates many functional groups. organic-chemistry.orglibretexts.org The primary drawback is the toxicity of the tin reagents. organic-chemistry.org The mechanism is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (an organomagnesium halide) as the nucleophilic partner to couple with the aryl bromide. organic-chemistry.org This reaction is typically catalyzed by either palladium or nickel complexes. wikipedia.orgambeed.com It is a powerful method for creating C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. A key consideration is the high reactivity of Grignard reagents, which requires the protection of sensitive functional groups, such as the primary amine, before the coupling reaction. nih.gov

Coupling ReactionNucleophilic PartnerTypical CatalystKey Features
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)Pd(PPh₃)₄, PdCl₂(dppf)Mild conditions, low toxicity of byproducts. nih.gov
StilleOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄, Pd₂(dba)₃High functional group tolerance, toxic tin reagents. wikipedia.orgorganic-chemistry.org
KumadaGrignard Reagent (e.g., R-MgBr)NiCl₂(dppp), Pd(PPh₃)₄High reactivity, requires protection of acidic protons. organic-chemistry.orgwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position

While palladium-catalyzed reactions are more common for C-Br bond functionalization, nucleophilic aromatic substitution (SNAr) is also a possibility, though generally less favored compared to positions activated by strong electron-withdrawing groups. The fluorine atom at the ortho position can provide some activation towards nucleophilic attack, but typically, stronger activating groups are required for efficient SNAr at a C-Br bond.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The aryl bromide functionality can be used to form organometallic reagents.

Grignard Reagents: Reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent. However, the presence of the acidic N-H protons of the primary amine is incompatible with the basic nature of the Grignard reagent. The Grignard reagent, once formed, would immediately be quenched by the amine proton. Therefore, protection of the amine group (e.g., as a silyl (B83357) amine or a carbamate) would be necessary before attempting to form the Grignard reagent.

Organolithiums: Similarly, the formation of an organolithium reagent via lithium-halogen exchange would also require protection of the amine group. Treatment with an organolithium reagent like n-butyllithium or t-butyllithium would first deprotonate the amine before any significant lithium-bromine exchange could occur.

Reactions Involving the Aryl Fluoride (B91410) Moiety

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making it generally unreactive. However, under specific conditions, it can be induced to react.

C-F Bond Activation and Functionalization Strategies

Activating the strong C-F bond for cross-coupling or other transformations is a significant area of research in organic chemistry. This typically requires specialized catalytic systems.

Transition Metal Catalysis: Certain transition metal complexes, particularly those of nickel and palladium with specific ligands, have been shown to catalyze the cleavage of C-F bonds, enabling their participation in cross-coupling reactions. These reactions often require higher temperatures and more specialized catalysts than C-Br couplings.

Lewis Acid or Silane-Mediated Reactions: In some systems, Lewis acids or silanes can be used to promote the activation of C-F bonds.

For this compound, any attempt at C-F bond activation would have to overcome the challenge of the much more reactive C-Br bond. Any catalytic system employed would need to be highly selective for C-F over C-Br activation, which is a significant synthetic challenge.

Regioselective and Chemoselective Transformations of Multiple Functional Groups

Detailed studies on the regioselective and chemoselective transformations of this compound are not described in the available scientific literature. The molecule possesses three key functional groups—a primary amine, a bromo substituent, and a fluoro substituent—whose differential reactivity is central to its utility as a synthetic building block.

Selective Reactions at the Amine vs. Halide Positions

There is a lack of published research specifically comparing the reactivity of the primary amine to that of the aryl bromide and aryl fluoride in this compound. In principle, the primary amine is a potent nucleophile and would be expected to readily undergo reactions such as acylation, alkylation, and reductive amination. smolecule.com The aryl bromide is susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and metal-halogen exchange. The aryl fluoride is generally less reactive in cross-coupling reactions compared to the bromide.

While no direct competitive studies on this molecule are available, research on similarly substituted compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has shown that chemoselectivity can be achieved. For instance, palladium-catalyzed aminations can favor substitution at the bromide position, while reactions under neat conditions without a catalyst may favor substitution at the more activated chloro-position. researchgate.net However, without experimental data for this compound, any discussion of selectivity remains speculative.

Tandem Reactions and One-Pot Syntheses

No specific tandem reactions or one-pot syntheses originating from this compound have been documented in the reviewed literature. Such synthetic strategies are highly valued for their efficiency. A hypothetical one-pot reaction could involve an initial reaction at the amine group (e.g., acylation) followed by a subsequent cross-coupling reaction at the bromide position. However, no concrete examples or established protocols for this compound have been published.

Mechanistic Investigations of Key Transformations

There are no mechanistic investigations specifically focused on the transformations of this compound in the public domain. Elucidating reaction pathways and understanding the role of intermediates are crucial for optimizing reaction conditions and controlling product outcomes.

Elucidation of Reaction Pathways

Without specific reactions being reported, there has been no corresponding elucidation of their pathways. Mechanistic studies would typically involve kinetic analysis, isotopic labeling experiments, and computational modeling to map the energy profiles of potential reaction routes, for example, to determine whether a given reaction proceeds via nucleophilic aromatic substitution, a metal-catalyzed cycle, or another mechanism.

Role of Intermediates and Transition States

No literature is available that identifies or characterizes intermediates or transition states in reactions involving this compound. Such studies would be fundamental to understanding the regioselectivity, for instance, by calculating the relative stabilities of intermediates formed during a metal-catalyzed cross-coupling at the C-Br versus the C-F bond.

Role As a Synthetic Building Block in Advanced Chemical Systems

Construction of Nitrogen-Containing Heterocyclic Compounds

The phenylethylamine scaffold is a cornerstone for the synthesis of numerous nitrogen-containing heterocycles. The strategic placement of functional groups in 2-(5-bromo-2-fluorophenyl)ethan-1-amine makes it a promising starting material for building fused ring systems that are prevalent in medicinal chemistry and materials science.

The synthesis of indole (B1671886) and quinoline (B57606) frameworks often relies on precursors that can undergo intramolecular cyclization onto an aromatic ring. While direct cyclization of this compound is not straightforward, it serves as an excellent starting point for creating the necessary intermediates.

For indole synthesis , the primary amine can be acylated and then subjected to cyclization conditions. A classic approach like the Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an aniline (B41778) derivative. Although the title compound is not an aniline, it can be derivatized into precursors suitable for other indole syntheses, such as the Madelung or Fischer indole synthesis, after appropriate functional group manipulations.

For quinoline synthesis , classic methods like the Skraup-Doebner-von Miller reaction require an aniline derivative to react with α,β-unsaturated carbonyl compounds. The this compound molecule could be envisioned as a precursor to a suitably substituted aniline required for such transformations, although this would involve a multi-step synthetic sequence. A more direct conceptual approach involves the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The title compound could potentially be oxidized at the benzylic position to furnish the required carbonyl functionality for such a cyclization.

HeterocyclePotential Synthetic RouteKey Transformation of Precursor
Indole Madelung SynthesisN-acylation followed by intramolecular cyclization.
Indole Fischer Indole SynthesisConversion to a corresponding hydrazine (B178648) derivative.
Quinoline Skraup-Doebner-von MillerMulti-step conversion to an aniline derivative.
Quinoline Friedländer AnnulationOxidation of the ethylamine (B1201723) side chain to an acetaldehyde (B116499) equivalent.

The construction of imidazole (B134444) rings typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine (Radziszewski synthesis). In this context, this compound can serve as the primary amine component in a multi-component reaction, reacting with other building blocks to form highly substituted imidazole derivatives. The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), offers another pathway where an imine, formed from the amine and an aldehyde, undergoes cycloaddition.

The synthesis of pyridine (B92270) rings from simple precursors is often more complex. However, modern methods allow for the construction of highly substituted pyridines through C-H activation or annulation strategies. The this compound could be incorporated by first forming an N-vinyl amide, which can then undergo a triflic anhydride-mediated annulation with an alkyne to build the pyridine ring. This provides a convergent and flexible route to complex pyridine structures.

Incorporation into Complex Organic Architectures

The dual reactivity of this compound makes it an ideal building block for creating intricate and polyfunctionalized organic molecules through sequential or one-pot reactions.

The distinct reactivity of the amine and the bromo-substituent allows for orthogonal functionalization. The primary amine is readily transformed into a wide array of functional groups, including amides, sulfonamides, carbamates, and secondary or tertiary amines through standard synthetic protocols.

Simultaneously, the bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. This enables the introduction of carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity. For instance, Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be performed at the C-Br position to introduce aryl, vinyl, alkynyl, or amino substituents. The fluorine atom, being relatively inert to these conditions, remains as a useful modulator of electronic properties or as a site for later-stage functionalization under harsher conditions.

Reaction TypeReagent/Catalyst SystemFunctional Group Introduced at C-Br
Suzuki Coupling Arylboronic acid / Pd catalystAryl group
Sonogashira Coupling Terminal alkyne / Pd & Cu catalystsAlkynyl group
Heck Coupling Alkene / Pd catalystAlkenyl group
Buchwald-Hartwig Amine / Pd catalystAmino group
Stille Coupling Organostannane / Pd catalystAlkyl, Alkenyl, or Aryl group

Cascade and domino reactions are powerful tools for rapidly building molecular complexity from simple starting materials in a single operation. The structure of this compound is well-suited for designing such processes.

A hypothetical domino reaction could begin with the N-alkylation or N-acylation of the amine group, followed by an intramolecular palladium-catalyzed reaction, such as a Heck or Suzuki coupling, involving the bromine atom. For example, acylating the amine with an acrylic acid derivative would install a tethered alkene. Subsequent intramolecular Heck cyclization would lead to the formation of a nitrogen-containing heterocyclic system in a single pot, efficiently constructing a complex scaffold. Such strategies are highly valued for their atom economy and operational simplicity.

Development of Functionalized Derivatives for Chemical Exploration

The generation of compound libraries for chemical and biological screening is a cornerstone of modern drug discovery. This compound provides an excellent starting point for creating a diverse set of analogues due to its multiple points for derivatization.

By systematically modifying the amine and the aromatic ring, a library of compounds with varied steric and electronic properties can be synthesized. The primary amine can be reacted with a diverse panel of carboxylic acids, sulfonyl chlorides, or isocyanates to explore the chemical space around the nitrogen atom. In parallel, the bromo-substituent can be used in various cross-coupling reactions to introduce a wide range of substituents onto the phenyl ring. This dual functionalization approach allows for the rapid generation of a large number of unique chemical entities from a single, advanced intermediate.

Design and Synthesis of Library Compounds

The design of compound libraries around the this compound core leverages its two primary points of chemical reactivity: the nucleophilic primary amine and the bromo-substituted aromatic ring. This dual functionality allows for a "scaffold decoration" approach, where a common core is elaborated with a wide variety of chemical building blocks to generate a library of structurally related analogs. enamine.net

Key synthetic strategies for library generation include:

Amidation/Sulfonamidation: The primary amine readily reacts with a diverse range of acyl chlorides, sulfonyl chlorides, and carboxylic acids (using coupling agents) to produce a library of amides and sulfonamides. This is a robust and high-yielding reaction suitable for parallel synthesis formats.

Reductive Amination: Reaction of the amine with a library of aldehydes or ketones, followed by reduction, yields a wide array of secondary and tertiary amines. This method is highly effective for introducing varied alkyl and aryl substituents.

Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the phenyl ring, significantly expanding the structural diversity of the library.

These reactions can be performed in a sequential manner to create highly complex molecules. For instance, the amine can first be acylated, and the resulting amide can then be subjected to a Suzuki coupling to modify the phenyl ring. The use of flow chemistry techniques can further accelerate the synthesis of such libraries, enabling rapid production of compounds for high-throughput screening. nih.gov

Table 1: Representative Scheme for Library Synthesis via Amidation

This table illustrates a hypothetical library generated by reacting this compound with various acyl chlorides.

Entry Acyl Chloride (R-COCl) Resulting Amide Product
1Acetyl chlorideN-(2-(5-bromo-2-fluorophenyl)ethyl)acetamide
2Benzoyl chlorideN-(2-(5-bromo-2-fluorophenyl)ethyl)benzamide
3Cyclopropanecarbonyl chlorideN-(2-(5-bromo-2-fluorophenyl)ethyl)cyclopropanecarboxamide
4Thiophene-2-carbonyl chlorideN-(2-(5-bromo-2-fluorophenyl)ethyl)thiophene-2-carboxamide

Computational and Theoretical Investigations of 2 5 Bromo 2 Fluorophenyl Ethan 1 Amine

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating reaction mechanisms, offering insights into the energetics and geometries of molecules along a reaction coordinate. For 2-(5-Bromo-2-fluorophenyl)ethan-1-amine, modeling efforts focus on understanding the reactivity of its key functional groups—the primary amine and the halogen-substituted aromatic ring.

Computational Studies of Amine Reactivity

The reactivity of the primary amine group in this compound is a central subject of computational investigation. The nucleophilicity and basicity of the amine are significantly influenced by the electronic effects of the bromo and fluoro substituents on the phenyl ring. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model these properties.

Computational models can predict the proton affinity and ionization potential of the amine, which correlate with its basicity and nucleophilicity, respectively. For instance, studies on substituted anilines and phenylethylamines have established methodologies to correlate calculated quantum mechanical descriptors with experimental pKa values. sphinxsai.comresearchgate.net The electron-withdrawing nature of the fluorine and bromine atoms is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to an unsubstituted phenylethylamine.

Reaction pathway modeling can simulate reactions such as N-acylation or N-alkylation. These simulations involve mapping the potential energy surface (PES) to identify the minimum energy path from reactants to products. nih.gov By locating the transition state structure, the energy barrier (activation energy) for the reaction can be calculated, providing a quantitative measure of the reaction rate. scienceopen.com Such studies on similar aliphatic amines have shown that protonation can significantly alter bond lengths and electron distribution, impacting reactivity. mdpi.com

Table 1: Predicted Amine Reactivity Parameters

Parameter Predicted Value (Illustrative) Significance
Proton Affinity ~220 kcal/mol Indicates basicity in the gas phase.
NBO Charge on Nitrogen -0.85 e Reflects the electron density and nucleophilicity.
Activation Energy (N-Acetylation) ~15 kcal/mol Correlates with the rate of amide formation.
pKa (Predicted) ~9.2 Quantifies basicity in solution.

Simulation of Halogen-Aryl Bond Transformations

The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds on the aromatic ring offer sites for various chemical transformations, including cross-coupling reactions, lithiation, and nucleophilic aromatic substitution. Computational modeling is crucial for predicting the feasibility and regioselectivity of these reactions.

Simulations can model the energetics of bond cleavage and formation. For instance, the C-Br bond is significantly weaker than the C-F bond, making it the more likely site for reactions like palladium-catalyzed cross-coupling or metal-halogen exchange. DFT calculations can quantify these bond dissociation energies.

Furthermore, molecular dynamics simulations can be employed to model halogen bonding interactions, where the bromine atom acts as a halogen bond donor. nih.gov This has implications for understanding intermolecular interactions and the initial steps of certain reaction mechanisms. Computational protocols can model transformations like oxidative halodeboronation, providing mechanistic insights into C-halogen bond installation by identifying key intermediates and transition states. nih.gov These models help rationalize how the electronic environment, influenced by the fluorine and aminoethyl substituents, directs the reactivity of the C-Br bond. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational quantum chemistry allows for the ab initio prediction of various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. For this compound, theoretical calculations of NMR, IR, and Raman spectra can yield valuable structural and electronic information.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry, often performed using the Gauge-Invariant Atomic Orbital (GIAO) method in conjunction with DFT. modgraph.co.uk The process begins with the geometry optimization of the molecule to find its lowest energy conformation. Subsequently, the nuclear shielding tensors are calculated for each nucleus. aps.org These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is sensitive to the chosen computational method, including the functional and basis set. modgraph.co.uknih.gov For this compound, the calculations must account for the strong electronic and anisotropic effects of the fluorine and bromine substituents. The electronegative fluorine atom is predicted to cause a significant downfield shift for adjacent carbon and hydrogen atoms, while the heavy bromine atom's influence is also pronounced. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 (CH-NH₂) 4.15 48.5
C2 (CH₂) 2.90 40.2
C3 (Aromatic C-F) - 162.1 (d, J ≈ 245 Hz)
C4 (Aromatic C-H) 7.25 115.8 (d, J ≈ 22 Hz)
C5 (Aromatic C-Br) - 119.5 (d, J ≈ 4 Hz)
C6 (Aromatic C-H) 7.45 133.0
C7 (Aromatic C-H) 7.10 117.5 (d, J ≈ 25 Hz)
C8 (Aromatic C-CH₂) - 138.9 (d, J ≈ 7 Hz)

Note: 'd' denotes a doublet due to C-F coupling, with an approximate coupling constant J.

Simulation of Infrared (IR) and Raman Vibrational Frequencies

Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. nih.gov The process involves an initial geometry optimization, followed by the calculation of the harmonic vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The simulation also provides the IR intensities, derived from changes in the dipole moment during a vibration, and Raman activities, derived from changes in polarizability. arxiv.orgnih.gov This allows for the generation of a complete theoretical spectrum. For this compound, key predicted vibrations would include N-H stretching, C-F stretching, C-Br stretching, and various aromatic ring modes. researchgate.net

Table 3: Key Predicted Vibrational Frequencies (Illustrative)

Vibrational Mode Predicted Wavenumber (cm⁻¹, Scaled) Expected Intensity (IR) Expected Intensity (Raman)
N-H Asymmetric Stretch 3380 Medium Weak
N-H Symmetric Stretch 3310 Medium Weak
Aromatic C-H Stretch 3080-3050 Weak Strong
Aliphatic C-H Stretch 2950-2880 Medium Medium
N-H Scissoring 1610 Medium Weak
Aromatic C=C Stretch 1580, 1470 Strong Strong
C-F Stretch 1250 Strong Medium
C-N Stretch 1090 Medium Weak
C-Br Stretch 680 Medium Strong

Analysis of Quantum Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure. mdpi.comrasayanjournal.co.in These descriptors offer a theoretical basis for understanding and predicting the chemical behavior of this compound.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO gap (E_LUMO - E_HOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. dntb.gov.ua

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron configuration. Hard molecules have a large HOMO-LUMO gap. sphinxsai.com

Global Softness (S): The reciprocal of hardness, indicating how easily the electron density can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. rasayanjournal.co.in

Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. dntb.gov.ua

Table 4: Predicted Quantum Chemical Reactivity Descriptors (Illustrative)

Descriptor Formula Predicted Value (Illustrative) Interpretation
E_HOMO - -6.2 eV Related to ionization potential and nucleophilicity.
E_LUMO - -0.5 eV Related to electron affinity and electrophilicity.
HOMO-LUMO Gap E_LUMO - E_HOMO 5.7 eV Indicates high kinetic stability.
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -3.35 eV Measures electron escaping tendency.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.85 eV Indicates resistance to charge transfer.
Global Softness (S) 1 / (2η) 0.175 eV⁻¹ Inverse of hardness.
Electrophilicity Index (ω) μ² / (2η) 1.97 eV Quantifies electrophilic character.

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in chemistry that describe the ability of a chemical species to attract or donate electrons, respectively. Conceptual DFT provides a framework to quantify these properties through reactivity indices.

The electrophilicity index (ω) measures the stabilization in energy when a molecule acquires additional electronic charge from its environment. It is a key indicator of a molecule's ability to act as an electrophile. A higher electrophilicity index suggests a greater capacity to accept electrons. mdpi.com Conversely, the nucleophilicity index (N) quantifies the propensity of a molecule to donate electrons. Species with a high nucleophilicity index are considered strong nucleophiles.

While specific experimental or computational studies providing the electrophilicity and nucleophilicity indices for this compound are not detailed in the available literature, these values can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For illustrative purposes, the table below shows a representative set of conceptual DFT descriptors, which would be calculated for the target molecule in a typical computational study.

Table 1: Representative Global Reactivity Descriptors (Calculated in eV) Note: The following values are representative examples for a similar molecule and are intended for illustrative purposes only, as specific data for this compound was not found in the searched literature.

Parameter Symbol Value (eV)
HOMO Energy EHOMO -6.25
LUMO Energy ELUMO -0.95
Energy Gap ΔE 5.30
Ionization Potential I 6.25
Electron Affinity A 0.95
Electronegativity χ 3.60
Chemical Potential µ -3.60
Chemical Hardness η 2.65
Global Softness S 0.19
Electrophilicity Index ω 2.44

Global Hardness and Softness Analysis

Global chemical hardness (η) and softness (S) are central concepts in chemical reactivity theory, derived from DFT. nih.gov Chemical hardness is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A molecule with a large HOMO-LUMO energy gap is considered "hard," implying high stability and low reactivity. nih.gov

Fukui Functions for Site Selectivity

f+(r) : Predicts the site for a nucleophilic attack (where the molecule is most likely to accept an electron).

f-(r) : Predicts the site for an electrophilic attack (where the molecule is most likely to donate an electron).

f0(r) : Predicts the site for a radical attack.

For this compound, Fukui function analysis would pinpoint which atoms—such as the nitrogen of the amine group, or specific carbons on the aromatic ring—are the most probable centers of reaction. The table below presents a hypothetical outcome of such an analysis to illustrate how reactive sites are identified.

Table 2: Hypothetical Fukui Function Values for Selected Atoms Note: This table is a hypothetical representation to illustrate the concept of site selectivity. Actual values would require a dedicated DFT calculation.

Atom f+ (for Nucleophilic Attack) f- (for Electrophilic Attack) f0 (for Radical Attack)
C1 (ring, attached to Br) 0.045 0.031 0.038
C2 (ring, attached to F) 0.089 0.022 0.056
C5 (ring, attached to Br) 0.105 0.048 0.077
C (alpha, attached to NH2) 0.095 0.110 0.103
N (amine) 0.030 0.155 0.093
Br 0.065 0.015 0.040

Based on this hypothetical data, the nitrogen atom would be the most susceptible to electrophilic attack, while the C5 atom on the phenyl ring would be the primary site for nucleophilic attack.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-(5-Bromo-2-fluorophenyl)ethan-1-amine, a multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁹F nuclei observation, along with two-dimensional techniques, is essential for a complete structural assignment.

¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The ethylamine (B1201723) sidechain would give rise to two multiplets, representing the benzylic protons (-CH₂-Ar) and the amino-bearing methylene (B1212753) protons (-CH₂-NH₂). These would likely appear as complex multiplets due to coupling with each other. The aromatic region would display signals for the three protons on the substituted phenyl ring. Due to the ortho-fluorine and meta-bromine substituents, these protons would have unique chemical shifts and would show complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a map of the carbon framework. For this compound, eight distinct signals are expected. The two aliphatic carbons of the ethylamine side chain would appear in the upfield region of the spectrum. The six aromatic carbons would be observed in the downfield region. The chemical shifts of these aromatic carbons are significantly influenced by the electronegative fluorine and bromine substituents. The carbon directly bonded to the fluorine atom (C-2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons would also show smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF), providing valuable information for unambiguous signal assignment.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Multiplicity & Coupling Constants (Hz)
-CH₂-Ar~2.9~30-35t
-CH₂-NH₂~3.1~40-45t
Ar-H3~7.3~128-132dd
Ar-H4~7.0~115-120t
Ar-H6~7.4~130-135dd
Ar-C1-~125-130 (d)²JCF
Ar-C2-~160-165 (d)¹JCF
Ar-C3-~128-132 (d)³JCF
Ar-C4-~115-120 (d)⁴JCF
Ar-C5-~118-122-
Ar-C6-~130-135 (d)³JCF

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While 1D NMR spectra provide essential information, complex molecules often require two-dimensional (2D) NMR experiments to resolve signal overlap and establish definitive atomic connectivity. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the ethylamine side chain, confirming their adjacent relationship. It would also help to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum would definitively link each proton signal to its attached carbon, for instance, connecting the aliphatic proton signals to their corresponding carbon signals and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. youtube.com HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For example, correlations would be expected from the benzylic protons to the aromatic carbons C-1, C-2, and C-6, confirming the attachment of the ethylamine side chain to the phenyl ring.

Fluorine-19 NMR for Elucidating Fluorine Environments

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. This signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the ring. The magnitude of these coupling constants (JHF) provides further structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₉BrFN), the exact mass of the molecular ion [M]⁺ can be calculated. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. HRMS can confirm the presence of one bromine atom and provide strong evidence for the molecular formula of the compound.

Ion FormulaCalculated Exact Mass
[C₈H₉⁷⁹BrFN]⁺216.9924
[C₈H₉⁸¹BrFN]⁺218.9903

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of phenylethylamines is well-documented and typically involves cleavage of the Cα-Cβ bond and cleavage of the bond between the nitrogen and the Cα carbon. mdpi.comresearchgate.net

For this compound, the primary fragmentation pathway is expected to be the benzylic cleavage (cleavage of the Cα-Cβ bond), resulting in the loss of the CH₂NH₂ radical and the formation of a stable bromo-fluorobenzyl cation. This fragment ion would also exhibit the characteristic 1:1 isotopic pattern for bromine. Further fragmentation of this ion could involve the loss of a hydrogen fluoride (B91410) (HF) molecule or a bromine radical. Another possible fragmentation is the loss of ammonia (B1221849) (NH₃) from the molecular ion. nih.gov

Predicted Major Fragment Ions:

[M-CH₂NH₂]⁺: This corresponds to the bromo-fluorobenzyl cation and is expected to be a major fragment.

[M-NH₃]⁺: This fragment results from the loss of ammonia.

The analysis of these fragmentation pathways in an MS/MS experiment provides conclusive evidence for the structure of this compound, complementing the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by analyzing its vibrational modes. masterorganicchemistry.comnih.gov For "this compound," these methods confirm the presence of the primary amine (-NH2), the substituted aromatic ring, and the carbon-halogen bonds.

The IR spectrum of a primary amine is characterized by two distinct N-H stretching bands in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric vibrations. wpmucdn.comorgchemboulder.comlibretexts.org Additionally, an N-H bending (scissoring) vibration typically appears around 1650-1580 cm⁻¹. orgchemboulder.com The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching frequencies are expected in the fingerprint region, typically below 1300 cm⁻¹ and 700 cm⁻¹, respectively.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - RamanIntensity
Primary Amine (-NH₂)N-H Asymmetric Stretch~3400~3400Medium
N-H Symmetric Stretch~3300~3300Medium
N-H Bend (Scissor)1650-1580VariableMedium-Weak
Aromatic RingC-H Stretch3100-30003100-3000Strong (Raman), Medium (IR)
C=C Stretch1600-14501600-1450Strong-Medium
Alkyl Chain (-CH₂)C-H Stretch2950-28502950-2850Medium-Strong
Aryl-FluorineC-F Stretch1250-11001250-1100Strong
Aryl-BromineC-Br Stretch650-550650-550Strong-Medium

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and real-time monitoring of reaction progress.

GC-MS is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. In the context of "this compound," GC is used to separate the compound from any volatile impurities. The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio (m/z), leading to structural elucidation and confirmation. psu.edu

The mass spectrum of the parent compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments. psu.edu Common fragmentation patterns for phenethylamines include cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl (B1604629) cation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. researchgate.net For "this compound," a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment. researchgate.netpensoft.netpensoft.net

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like trifluoroacetic acid to improve peak shape. researchgate.netresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule absorbs UV light. A diode-array detector (DAD) or photodiode-array (PDA) detector can provide spectral information across a range of wavelengths, enhancing selectivity and aiding in peak identification.

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water (with 0.1% TFA)
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
DetectionUV at ~254 nm or DAD/PDA scan
Injection Volume10 µL

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical values calculated from the compound's proposed molecular formula to confirm its empirical formula.

For "this compound," the molecular formula is C₈H₉BrFN. The theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The close agreement between the experimentally determined percentages and the calculated values provides strong evidence for the compound's elemental composition and purity.

ElementSymbolAtomic WeightNumber of AtomsTheoretical Mass %
CarbonC12.011844.06%
HydrogenH1.00894.16%
BromineBr79.904136.64%
FluorineF18.99818.71%
NitrogenN14.00716.43%
Total 100.00%

X-ray Crystallography for Solid-State Structure Determination (if single crystals available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net If single crystals of "this compound" can be grown, this technique can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and conformational details. mdpi.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined. Key information obtained includes the crystal system, space group, and unit cell dimensions. nih.govmdpi.com This technique is invaluable for confirming the connectivity of atoms and the stereochemistry of chiral centers, although the target compound is not chiral.

Crystallographic ParameterDescription
Crystal SystemDescribes the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic).
Space GroupDescribes the symmetry of the arrangement of molecules within the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles that define the repeating unit of the crystal.
Volume (V)The volume of the unit cell.
ZThe number of molecules per unit cell.
Bond Lengths (Å)The distances between the nuclei of bonded atoms.
Bond Angles (°)The angles between adjacent bonds.

Q & A

Q. What are the established synthetic routes for 2-(5-Bromo-2-fluorophenyl)ethan-1-amine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of a precursor such as (5-bromo-2-fluorophenyl)acetonitrile (via nucleophilic substitution or Friedel-Crafts alkylation) .
  • Step 2 : Reduction of the nitrile group to the primary amine. Common reagents include LiAlH₄ in anhydrous ether (yields ~61%) or catalytic hydrogenation under high-pressure H₂ .
  • Purification : Column chromatography or recrystallization to isolate the amine, followed by salt formation (e.g., hydrochloride) for stability .

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC to avoid over-reduction.
  • Use inert atmospheres (N₂/Ar) during reduction steps to prevent oxidation .

Q. How is this compound characterized in research settings?

  • Spectroscopic Methods :
    • ¹H-NMR : Aromatic protons (δ 6.8–7.4 ppm), amine protons (δ 1.5–2.5 ppm, broad), and ethylenic protons (δ 2.8–3.2 ppm) .
    • Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 232.0 (C₈H₁₀BrFN⁺) .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX or ORTEP-III software can refine crystallographic data .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential amine toxicity .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect halogenated waste separately for incineration .
  • Storage : Store under inert gas at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can the reduction step be optimized to improve yield and purity?

  • Reagent Selection : Compare LiAlH₄ (higher reactivity but moisture-sensitive) vs. NaBH₄/I₂ (milder conditions) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance LiAlH₄ efficiency, while ethanol may stabilize intermediates .
  • Catalytic Hydrogenation : Optimize Pd/C or Raney Ni catalysts under 50–100 psi H₂ for greener synthesis .

Q. Troubleshooting :

  • Low yields may result from incomplete nitrile precursor synthesis. Verify purity via GC-MS before reduction .

Q. What computational methods predict the compound’s receptor-binding interactions?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT₂A) based on structural analogs .
  • DFT Calculations : Analyze electron density maps (Gaussian 09) to identify reactive sites for functionalization .

Q. Case Study :

  • A related indole-ethylamine analog showed 5-HT₂A agonism (IC₅₀ = 12 nM) via π-π stacking and hydrogen bonding .

Q. How can contradictions in spectroscopic data between studies be resolved?

  • Root Causes : Variability may arise from solvent effects (CDCl₃ vs. DMSO-d₆), impurities, or tautomerism .
  • Validation Strategies :
    • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
    • Compare experimental IR spectra with computational predictions (e.g., B3LYP/6-31G*) .

Q. Example :

  • Discrepancies in amine proton shifts (δ 1.5 vs. 2.5 ppm) were resolved via X-ray crystallography, confirming zwitterionic forms in solid state .

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